Architectural and Mechanistic Blueprint of 2-Azido-N-(2-furylmethyl)acetamide: A Heterobifunctional Hub for Biorthogonal Conjugation
Architectural and Mechanistic Blueprint of 2-Azido-N-(2-furylmethyl)acetamide: A Heterobifunctional Hub for Biorthogonal Conjugation
Executive Summary
In the rapidly evolving landscape of bioconjugation, dynamic covalent chemistry, and targeted drug delivery, the demand for compact, highly specific crosslinkers has driven the synthesis of specialized molecular intermediates. 2-Azido-N-(2-furylmethyl)acetamide (CAS: 1211465-36-9)[1] represents a paradigm of molecular efficiency. By integrating a reactive aliphatic azide and an electron-rich furan ring across a stable acetamide bridge[2], this molecule serves as a dual-action hub. It enables researchers to execute irreversible Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) and thermoreversible Diels-Alder reactions orthogonally within the exact same molecular framework.
This technical guide dissects the structural causality, physical properties, and self-validating experimental protocols required to deploy this compound effectively in advanced research settings.
Structural Topography and Physical Profiling
The physical and chemical behavior of 2-azido-N-(2-furylmethyl)acetamide is dictated by its three distinct structural domains:
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The Azide Terminus (-N₃): A highly energetic, electrophilic moiety primed for 1,3-dipolar cycloadditions.
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The Furan Terminus: An aromatic, electron-rich diene capable of [4+2] cycloadditions.
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The Acetamide Core (-CH₂-CO-NH-CH₂-): A stable linker whose partial double-bond character restricts conformational flexibility, thereby reducing the entropic penalty during target binding in applications like PROTACs (Proteolysis Targeting Chimeras).
Quantitative Data & Structural Causality
| Parameter | Quantitative Value | Structural Causality & Experimental Implication |
| Chemical Formula | C₇H₈N₄O₂[1] | Provides the exact mass required for high-resolution LC-MS validation (+180.16 Da mass shift upon conjugation). |
| Molecular Weight | 180.16 g/mol [1] | Low molecular weight minimizes steric hindrance when utilized as a crosslinker in dense polymer networks or sterically demanding protein pockets. |
| (C+O)/N Ratio | 2.25 | Falls below the empirical "Rule of Six" safety threshold (<3). Dictates strict handling protocols: avoid exposure to extreme heat, shock, or concentrated acids to prevent energetic decomposition. |
| H-Bonding Profile | 1 Donor, Multiple Acceptors | The acetamide core facilitates hydrogen bonding, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) essential for preparing highly concentrated bioconjugation stock solutions. |
Biorthogonal Reactivity Pathways
The true value of 2-azido-N-(2-furylmethyl)acetamide lies in its dual, non-intersecting reactivity profiles.
Pathway A: CuAAC (Click Chemistry) The terminal azide undergoes a highly exergonic reaction with terminal alkynes. While uncatalyzed 1,3-dipolar cycloadditions require elevated temperatures and yield mixed regioisomers, the introduction of a Copper(I) catalyst lowers the activation barrier, resulting in the3 at room temperature[4][3].
Pathway B: Thermoreversible Diels-Alder Cycloaddition The furan moiety acts as an electron-rich diene. When reacted with a dienophile, such as a maleimide-functionalized surface or protein, it undergoes a [4+2] cycloaddition to form an oxabicyclo[2.2.1]heptene derivative. The reaction yields both endo and exo stereoisomers, where the 5[5]. Because the dynamic covalent bonds in furan-maleimide adducts are longer and weaker than typical C-C bonds,6, cleanly regenerating the free furan and maleimide[6].
Biorthogonal reactivity pathways of 2-azido-N-(2-furylmethyl)acetamide.
Self-Validating Protocol: CuAAC Bioconjugation
This protocol details the conjugation of 2-azido-N-(2-furylmethyl)acetamide to an alkyne-functionalized payload (e.g., a fluorophore or small molecule drug). The system is designed to be self-validating through orthogonal analytical checkpoints, ensuring absolute trustworthiness in the generated data.
Phase 1: Reagent Preparation & Pre-Complexation
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Linker Stock: Dissolve 2-azido-N-(2-furylmethyl)acetamide in anhydrous DMSO to a 100 mM concentration. Causality: DMSO prevents hydrolysis and ensures complete solvation of the organic linker before its introduction to aqueous biological buffers.
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Catalyst Assembly: Mix 50 mM CuSO₄ with 100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in a 1:2 molar ratio. Incubate for 5 minutes. Causality: Free Cu(I) rapidly disproportionates and generates reactive oxygen species (ROS) that degrade sensitive payloads.7, accelerating the reaction while acting as a sacrificial reductant to protect the system[7].
Phase 2: Reaction Initiation
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Assembly: To the alkyne-payload solution (1.0 eq), add the linker stock (1.5 eq). Causality: A 1.5x molar excess of the azide drives pseudo-first-order kinetics, ensuring complete consumption of the highly valuable alkyne-payload.
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Reduction: Add the Cu-THPTA complex (0.1 eq Cu), followed immediately by freshly prepared Sodium Ascorbate (0.5 eq). Causality:8, maintaining the required oxidation state throughout the reaction lifecycle[8].
Phase 3: Self-Validation & Monitoring
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Mass Spectrometry (LC-MS): Withdraw 2 µL aliquots at t=0, 30, and 60 minutes. Validation Checkpoint: The reaction is validated when the starting alkyne mass peak is entirely replaced by a singular product peak exhibiting an exact mass shift of +180.16 Da.
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Infrared Spectroscopy (FT-IR): Spot the final mixture on an ATR-FTIR crystal. Validation Checkpoint: The complete attenuation of the strong, asymmetric azide stretch at ~2100 cm⁻¹ confirms the total consumption of the linker, validating that no reactive azide remains to cause off-target toxicity.
Strategic Applications in Drug Development
By leveraging the dual handles of 2-azido-N-(2-furylmethyl)acetamide, drug development professionals can engineer highly sophisticated molecular architectures:
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Reversible Antibody-Drug Conjugates (ADCs): The furan moiety can be conjugated to a maleimide-functionalized antibody, while the azide clicks to an alkyne-bearing cytotoxic payload. The thermoreversible nature of the Diels-Alder bond allows for controlled, localized release of the payload in specific tumor microenvironments subjected to targeted hyperthermia.
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Dynamic Covalent Libraries: In fragment-based drug discovery, the furan-maleimide equilibrium allows for the rapid, reversible assembly of compound libraries, enabling the thermodynamic selection of the highest-affinity binders against a protein target.
References
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"Screening Compounds P48578 | EvitaChem: 2-azido-N-(2-furylmethyl)acetamide", EvitaChem. 1
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"2-Azido-N-(2-furylmethyl)acetamide Research Compound", BenchChem. 2
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"Click Chemistry Azide-Alkyne Cycloaddition", Organic-Chemistry.org. 4
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"Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides", National Institutes of Health (PMC). 3
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"Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation", Current Protocols in Chemical Biology / Jena Bioscience. 7
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"Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications", National Institutes of Health (PMC). 5
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"Reversible crosslinking of lignin via the furan–maleimide Diels–Alder reaction", Green Chemistry (RSC Publishing). 6
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"Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed", National Institutes of Health (PubMed). 8
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- 1. evitachem.com [evitachem.com]
- 2. 2-Azido-N-(2-furylmethyl)acetamide Research Compound [benchchem.com]
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- 5. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
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